Caffeic anhydride
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Overview
Description
Caffeic anhydride, also known as (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic anhydride, is a phenolic compound derived from caffeic acid. It is a member of the hydroxycinnamic acid family and is known for its various biological activities. This compound is found in certain plants, such as Solanum sodomeum, and has been studied for its potential health benefits and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeic anhydride can be synthesized through the reaction of caffeic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like toluene. The process involves the formation of an intermediate, which then undergoes cyclization to form the anhydride .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Caffeic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of a base or acid catalyst are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Caffeic acid and its reduced forms.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
Caffeic anhydride exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to their death.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by targeting specific signaling pathways
Comparison with Similar Compounds
Caffeic anhydride is compared with other similar compounds, such as:
Caffeic Acid: Both compounds share similar antioxidant and anti-inflammatory properties, but this compound has a more complex structure and potentially different biological activities.
Ferulic Acid: Similar to caffeic acid, ferulic acid is another hydroxycinnamic acid with antioxidant properties. this compound may offer unique benefits due to its anhydride structure.
Chlorogenic Acid: This compound is an ester of caffeic acid and quinic acid. .
Properties
Molecular Formula |
C18H14O7 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H/b7-3+,8-4+ |
InChI Key |
QDPOOGQUCJJZAO-FCXRPNKRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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